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Compound of Interest

Compound Name: 2-Oxoazepane-3-carboxylic acid

CAS No.: 96905-49-6

Cat. No.: B2562720

Get Quote

Part 1: Analyte Profile & Mechanistic Strategy
Physicochemical Properties[1]

IUPAC Name: 2-Oxoazepane-3-carboxylic acid[1]

Synonyms:

-Carboxycaprolactam; 3-Carboxy-2-oxoazepane.

Molecular Formula:

[1][2]

Molecular Weight: 157.17 g/mol [2]

pKa: ~4.5 (Carboxylic acid), ~16 (Amide N-H).

Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO); sparingly

soluble in non-polar solvents unless protonated.
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Analytical Challenges & Solutions
Challenge Mechanistic Cause Technical Solution

Poor Retention on C18

The carboxylic acid moiety is

ionized at neutral pH, making

the molecule too polar for

standard Reverse Phase (RP)

retention.

Acidic Mobile Phase: Maintain

pH < 3.0 to suppress ionization

(

form), increasing

hydrophobicity.

Weak UV Absorbance

Lacks strong chromophores

(only amide and carboxyl

carbonyls).

Low Wavelength Detection:

Monitor at 205–210 nm or use

LC-MS/MS for sensitivity.

Thermal Instability

-keto acid-like structure (alpha

to amide) may decarboxylate

under high GC injector

temperatures.

Derivatization: Use Silylation

(BSTFA) to protect the

carboxyl group prior to GC

analysis.

Part 2: Sample Preparation Workflows
The choice of extraction depends heavily on the matrix (e.g., fermentation broth vs. polymer

impurity profile).

Workflow Decision Tree (Graphviz)
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Start: Select Sample Matrix

Liquid Matrix
(Urine, Fermentation Broth)

Solid Matrix
(Polymer, Powder)

Liquid-Liquid Extraction (LLE)
Acidify to pH 2.0

Extract w/ Ethyl Acetate

High Conc. (>10 ppm)

Solid Phase Extraction (SPE)
Mixed-Mode Anion Exchange (MAX)

Trace (<1 ppm)

Solvent Dissolution
Dissolve in MeOH:H2O (50:50)

Filtration (0.22 µm PTFE)

Ready for HPLC/LC-MS

Click to download full resolution via product page

Figure 1: Decision matrix for sample preparation based on analyte concentration and physical

state.

Protocol: Solid Phase Extraction (Trace Analysis)
For complex biological matrices (e.g., urine, plasma), Mixed-Mode Anion Exchange (MAX) is

superior because it retains the analyte by both hydrophobicity and charge.

Conditioning: 1 mL Methanol followed by 1 mL Water.

Loading: Acidify sample to pH ~7 (ensure analyte is ionized as

). Load onto cartridge.

Washing:
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Wash 1: 5%

in water (removes neutrals/cations).

Wash 2: Methanol (removes hydrophobic neutrals).

Elution: 2% Formic Acid in Methanol. (The acid protonates the carboxyl group, breaking the

ionic interaction with the resin).

Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase A.

Part 3: Instrumental Methods[4][5]
Method A: HPLC-UV (QC & Purity Analysis)
Best for: Raw material testing, fermentation monitoring (mg/L range).

System: Agilent 1260 Infinity II or equivalent.

Column: Agilent Zorbax SB-C18 (StableBond),

,

.

Why StableBond? Sterically protected silanes resist hydrolysis at the low pH required for

this method.

Mobile Phase:

A: 0.1% Phosphoric Acid in Water (pH ~2.2).

B: Acetonitrile.[2]

Gradient: Isocratic 90% A / 10% B for 5 mins, then ramp to 50% B to wash.

Note: High aqueous content is necessary to retain the polar acid.
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Flow Rate: 1.0 mL/min.

Detection: DAD at 210 nm (Reference 360 nm).

Injection Volume: 10 µL.

System Suitability Criteria:

Tailing Factor:

(Strict control required due to carboxylic acid tailing).

RSD (n=6): < 2.0%.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)
Best for: DMPK studies, trace impurities in nylon.

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

Mechanism:[4][5] Although it is an acid, the amide nitrogen and the carbonyl oxygen can

be protonated. Positive mode often yields better fragmentation data for lactams.

Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters HSS T3.

Why F5? PFP phases offer alternative selectivity for polar aromatics and cyclic amides

compared to C18.

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions:
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Precursor (m/z) Product (m/z)
Collision Energy
(eV)

Identity

| 158.1

| 114.1 | 20 | Quantifier (Loss of

) | | 158.1

| 140.1 | 15 | Qualifier (Loss of

) | | 158.1

| 69.1 | 35 | Qualifier (Ring cleavage) |

Note: The transition 158

114 corresponds to decarboxylation, yielding the caprolactam cation. This is a highly specific
and intense transition.

Method C: GC-MS (Orthogonal Confirmation)
Requirement: Derivatization is mandatory.

Derivatization: Mix 100 µL sample extract (dry) + 50 µL BSTFA (with 1% TMCS). Incubate at

60°C for 30 mins.

Inlet: Splitless, 250°C.

Column: DB-5MS (

).

Temp Program: 80°C (1 min)

20°C/min

300°C.

Detection: SIM mode (Target TMS-derivative mass).
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Part 4: Validation & Troubleshooting
Linearity & Range

HPLC-UV: Linear range typically 10 – 1000 µg/mL.

LC-MS/MS: Linear range typically 5 – 2000 ng/mL.

Acceptance:

.[3]

Troubleshooting Guide
Symptom Probable Cause Corrective Action

Peak Tailing

Secondary interactions

between carboxyl group and

residual silanols.

Ensure pH is < 2.5. Add 5-10

mM Ammonium Formate to

mobile phase to compete for

active sites.

Carryover
Analyte adsorption to injector

loop.

Use a needle wash of 50:50

MeOH:Water with 0.5% Formic

Acid.

Split Peaks Sample solvent mismatch.

Dissolve sample in mobile

phase starting conditions

(100% Aqueous) rather than

pure organic.

Reference Pathway (Graphviz)

Specificity
(Blank vs. Spiked)

Linearity
(5-Point Curve)

Accuracy & Precision
(3 Levels, n=5)

LOD/LOQ
(S/N > 3 and > 10)

Click to download full resolution via product page

Figure 2: Sequential validation steps according to ICH Q2(R1) guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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